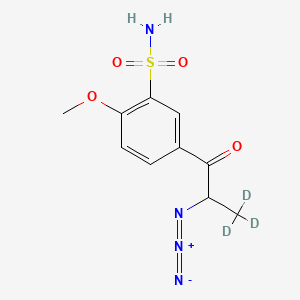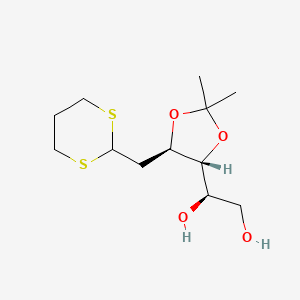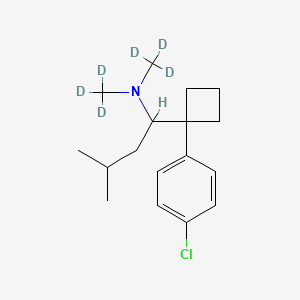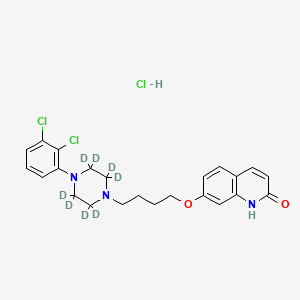
2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 is a chemical compound with the molecular formula C10H12N4O4S. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 typically involves the azidation of a precursor compound. The reaction conditions often include the use of solvents such as dichloromethane, dioxane, and methanol. The compound is usually stored at -20°C to maintain its stability .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group results in the formation of an amine derivative, while oxidation of the methoxy group yields a carbonyl compound .
Wissenschaftliche Forschungsanwendungen
2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and histone deacetylases, affecting various biochemical pathways. The azido group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azido-1-(4’-methoxyphenyl)-1-propanone
- 2-Azido-1-(4’-sulfonamidophenyl)-1-propanone
- 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-butanone
Uniqueness
2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 is unique due to the presence of both the azido and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination makes it particularly valuable in research applications where selective inhibition of enzymes is required .
Eigenschaften
IUPAC Name |
5-(2-azido-3,3,3-trideuteriopropanoyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHKWKOXWTUWKF-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)
![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)
![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)


![(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562369.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)



